8-Oxoundecanoic acid

Descripción general

Descripción

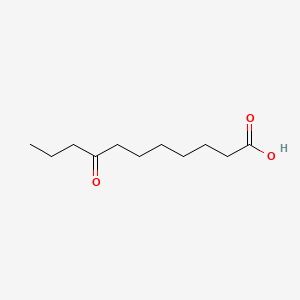

8-Oxoundecanoic acid is a fatty acid derivative with the molecular formula C11H20O3 and a molecular weight of 200.27 g/mol

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 8-Oxoundecanoic acid can be synthesized through the oxidation of 1,10-undecanediol. The process involves the use of oxidizing agents such as sodium hypochlorite (NaOCl) in the presence of a catalyst like 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO). The reaction is typically carried out in a dichloromethane (DCM) solvent at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to ensure the efficient production of high-quality this compound .

Análisis De Reacciones Químicas

Types of Reactions: 8-Oxoundecanoic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 8-hydroxyundecanoic acid.

Substitution: The keto group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Sodium hypochlorite (NaOCl), potassium permanganate (KMnO4).

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Grignard reagents, organolithium compounds.

Major Products:

Oxidation: Dicarboxylic acids.

Reduction: 8-Hydroxyundecanoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

8-Oxoundecanoic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.

Medicine: Investigated for its antifungal properties and potential use in treating fungal infections.

Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and surfactants.

Mecanismo De Acción

The mechanism of action of 8-Oxoundecanoic acid, particularly its antifungal properties, involves the modulation of fungal metabolism. It affects the expression of genes critical for fungal virulence, leading to oxidative stress and disruption of cell membrane and cell wall integrity. This results in the inhibition of fungal growth and proliferation .

Comparación Con Compuestos Similares

Undecanoic acid: A saturated fatty acid with antifungal properties.

9-Oxoundecanoic acid: Another keto fatty acid with similar chemical properties.

10-Oxoundecanoic acid: A structural isomer with comparable reactivity

Uniqueness: 8-Oxoundecanoic acid is unique due to its specific position of the keto group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications.

Actividad Biológica

8-Oxoundecanoic acid, a derivative of undecanoic acid, has garnered attention due to its unique structural properties and potential biological activities. This compound features a keto group at the eighth carbon position, which imparts distinct chemical reactivity and biological functions compared to its analogs. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Target of Action

this compound primarily targets various biochemical pathways involved in lipid metabolism and cellular signaling. Its mechanism is believed to be similar to undecanoic acid, which exhibits antimycotic properties by inhibiting exocellular keratinase and lipase production, as well as phospholipid biosynthesis.

Biochemical Pathways

The compound plays a significant role in fatty acid metabolism. It interacts with key enzymes such as acyl-CoA dehydrogenase, crucial for the β-oxidation pathway, leading to the conversion of fatty acids into acetyl-CoA for energy production. Additionally, it has been shown to modulate the activity of peroxisome proliferator-activated receptors (PPARs), enhancing fatty acid oxidation while suppressing lipogenesis.

Cellular Effects

This compound influences several cellular processes:

- Cell Signaling : It modulates gene expression through PPAR activation, impacting metabolic pathways related to lipid metabolism.

- Gene Expression : By activating PPARs, it enhances the transcription of genes involved in fatty acid oxidation and reduces those linked to fat storage.

- Stability in Physiological Conditions : Laboratory studies indicate that this compound is relatively stable under physiological conditions, indicating potential for sustained biological activity over time.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary with dosage. Low doses have been associated with enhanced fatty acid oxidation and improved metabolic health without significant adverse effects. Higher dosages require further investigation to understand their impact on health outcomes.

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Key Properties |

|---|---|

| Undecanoic Acid | Antifungal properties; saturated fatty acid |

| 9-Oxoundecanoic Acid | Keto fatty acid with similar reactivity |

| 10-Oxoundecanoic Acid | Structural isomer with comparable biological activity |

The unique positioning of the keto group in this compound differentiates it from these compounds, potentially leading to distinct biological activities.

Scientific Research Applications

This compound has diverse applications across various fields:

- Chemistry : Acts as an intermediate in synthesizing complex organic molecules.

- Biology : Investigated for its role in metabolic pathways and potential as a biomarker for diseases.

- Medicine : Explored for antifungal properties and possible therapeutic uses against fungal infections.

- Industry : Used in producing specialty chemicals and as a precursor for polymers and surfactants.

Case Studies

Recent studies have highlighted the potential of this compound in cancer research. For instance, its interactions with epidermal growth factor receptors (EGFR) have been examined in lung cancer cells. The compound demonstrated effectiveness in degrading EGFR proteins under serum starvation conditions, indicating its potential use as a targeted therapeutic agent . These findings suggest that further exploration into its role as an EGFR degrader could pave the way for novel cancer therapies.

Propiedades

IUPAC Name |

8-oxoundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-2-7-10(12)8-5-3-4-6-9-11(13)14/h2-9H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMVWQCUELPXCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40919889 | |

| Record name | 8-Oxoundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40919889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91214-06-1 | |

| Record name | 8-Oxoundecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91214-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Oxoundecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091214061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Oxoundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40919889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.